Cas no 1260875-57-7 (4-Aminoisoquinoline-1-carboxylic acid)

4-Aminoisoquinoline-1-carboxylic acid structure
1260875-57-7 structure
Product Name:4-Aminoisoquinoline-1-carboxylic acid
CAS No:1260875-57-7
MF:C10H8N2O2
MW:188.182722091675
CID:1081763
PubChem ID:71748476
Update Time:2025-07-18

4-Aminoisoquinoline-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Aminoisoquinoline-1-carboxylic acid
    • 4-Aminoisoquinoline-1-carboxylicacid
    • DTXSID60857577
    • 1260875-57-7
    • AT30724
    • Inchi: 1S/C10H8N2O2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,13,14)
    • InChI Key: BNTKPWGXMRFVNV-UHFFFAOYSA-N
    • SMILES: OC(C1C2C=CC=CC=2C(=CN=1)N)=O

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.2Ų

4-Aminoisoquinoline-1-carboxylic acid Pricemore >>

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4-Aminoisoquinoline-1-carboxylic acid Related Literature

Additional information on 4-Aminoisoquinoline-1-carboxylic acid

4-Aminoisoquinoline-1-carboxylic acid (CAS No. 1260875-57-7): A Comprehensive Overview

4-Aminoisoquinoline-1-carboxylic acid, identified by the chemical identifier CAS No. 1260875-57-7, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic compound has garnered attention due to its versatile applications and potential in drug development. The structure of 4-Aminoisoquinoline-1-carboxylic acid consists of an isoquinoline core substituted with an amino group at the 4-position and a carboxylic acid moiety at the 1-position, making it a valuable scaffold for medicinal chemistry.

The compound's unique structural features contribute to its reactivity and biological activity, which have been extensively studied in recent years. Researchers have been particularly interested in its potential as a precursor or intermediate in the synthesis of various pharmacologically active molecules. The isoquinoline scaffold is well-known for its presence in numerous natural products and pharmaceuticals, including those with antimicrobial, antiviral, and anticancer properties.

In recent studies, 4-Aminoisoquinoline-1-carboxylic acid has been explored for its role in developing novel therapeutic agents. One notable area of research involves its use as a building block for designing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, modifications to the isoquinoline core have led to the discovery of compounds with enhanced binding affinity and selectivity, making them promising candidates for clinical trials.

The carboxylic acid group in 4-Aminoisoquinoline-1-carboxylic acid provides a versatile handle for further functionalization, enabling the synthesis of more complex derivatives. This property has been leveraged to create libraries of compounds for high-throughput screening, aiming to identify novel bioactive molecules. Such libraries are instrumental in drug discovery pipelines, where rapid and efficient screening methods are crucial for identifying lead compounds.

Moreover, the amino group at the 4-position of the isoquinoline ring allows for various chemical transformations, including coupling reactions with other biomolecules such as peptides and proteins. This functionality has been exploited in the development of conjugates that exhibit targeted delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.

The pharmacological profile of 4-Aminoisoquinoline-1-carboxylic acid has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent, with preliminary data suggesting that derivatives of this compound may modulate inflammatory pathways by interacting with specific cellular targets. Additionally, its ability to cross cell membranes makes it an attractive candidate for designing drugs that require intracellular action.

In conclusion, 4-Aminoisoquinoline-1-carboxylic acid (CAS No. 1260875-57-7) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play a significant role in future drug development efforts.

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